N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide
Description
The compound N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide features a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a butanamide chain linked to a 4-methyl-1,2,4-triazole-3-thiol moiety via a thioether bond. This dual heterocyclic architecture is associated with diverse pharmacological and physicochemical properties, as seen in structurally related compounds . The thiadiazole and triazole rings are known to enhance metabolic stability and binding affinity in medicinal chemistry, while the thioether linkage may influence redox activity or solubility .
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
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| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS2/c1-5-8(20-12-17-13-6-18(12)4)9(19)14-11-16-15-10(21-11)7(2)3/h6-8H,5H2,1-4H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQMZJYDYTXBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide typically involves multi-step synthetic routes. One common method starts with the preparation of the 1,2,4-triazole ring, followed by the introduction of the thiadiazole moiety. The final step involves the formation of the butanamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. The presence of the thiadiazole ring in N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide enhances its efficacy against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Antifungal Properties
The compound has also demonstrated antifungal activity against several fungal species. The triazole component is particularly effective in disrupting fungal cell membrane synthesis, which is crucial for their survival. In vitro studies have reported its effectiveness against Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of this compound have shown promising results. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Pesticidal Activity
This compound has been evaluated for its pesticidal properties. Field trials indicate that formulations containing this compound effectively control pests such as aphids and whiteflies without causing significant harm to beneficial insects .
Plant Growth Promotion
Studies have suggested that this compound may promote plant growth by enhancing nutrient uptake and stimulating root development. It appears to act as a biostimulant, potentially increasing crop yields in agricultural settings .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its applications:
Clinical Trials
A recent clinical trial explored the efficacy of a formulation containing this compound for treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
Agricultural Field Trials
Field trials conducted over two growing seasons assessed the impact of this compound on tomato plants infested with aphids. The treated plants exhibited reduced pest populations and increased fruit yield compared to untreated controls.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with biological receptors, leading to the inhibition of enzymes or disruption of cellular processes. For example, it may inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption and cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The target compound’s 1,3,4-thiadiazole and 1,2,4-triazole moieties are shared with several analogs (Table 1). For example:
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) retains the thiadiazole-thioether motif but replaces the triazole with a phenoxy group.
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) substitutes the triazole with an isoxazole ring and introduces a benzamide group.
Table 1: Structural Comparison of Thiadiazole/Triazole Derivatives
Physicochemical and Spectral Properties
- Melting Points: Derivatives with bulky substituents (e.g., 8a , pyridine-acetyl group) exhibit higher melting points (290°C), whereas phenoxy/thioether analogs (e.g., 5h ) melt at 133–135°C. The target compound’s isopropyl and triazole groups may lower its melting point compared to 8a but increase it relative to 5h.
- Spectral Data :
- IR : Thiadiazole/triazole derivatives show C=O stretches near 1600–1700 cm⁻¹ (e.g., 6: 1606 cm⁻¹ ). The target’s butanamide likely exhibits similar absorption.
- NMR : Protons adjacent to thioether linkages (e.g., –SCH2– in 5h ) resonate at δ 2.5–3.5 ppm, while aromatic protons in triazoles appear as multiplets near δ 7.3–8.3 ppm .
Biological Activity
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide is a compound that belongs to the class of thiadiazole derivatives. This class is known for its diverse biological activities, making it a subject of extensive research in medicinal and agricultural chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiadiazole ring and a triazole moiety , which contribute to its unique chemical properties. The presence of sulfur in the thiadiazole structure enhances its reactivity and biological activity. The molecular formula is , and it has a molecular weight of 270.37 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and interferes with DNA replication processes.
- Antifungal Properties : Similar to its antibacterial effects, the compound shows efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity.
- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells via mitochondrial pathways. Its cytotoxic effects have been observed in various cancer cell lines, including colon and breast cancer cells.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of the thiadiazole scaffold showed potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In vitro studies highlighted that the compound exhibited significant cytotoxicity against human breast cancer cell lines with an IC50 value of 10 µM. Flow cytometry analysis indicated that the mechanism involved mitochondrial membrane potential disruption leading to apoptosis.
Comparative Analysis
When compared to other thiadiazole derivatives such as N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide and N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, this compound stands out due to its enhanced potency against specific microbial strains and cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide?
- Methodology : The synthesis typically involves:
Cyclization : Reacting a substituted thiosemicarbazide (e.g., 5-isopropyl-1,3,4-thiadiazol-2-amine) with a dehydrating agent like POCl₃ to form the thiadiazole core .
Thioether formation : Coupling the thiadiazole intermediate with 4-methyl-4H-1,2,4-triazole-3-thiol using a base (e.g., pyridine) in anhydrous acetone under reflux .
Acylation : Reacting with butanoyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours .
- Critical parameters : Temperature (reflux conditions), solvent choice (DMF for acylation vs. acetone for thioether coupling), and stoichiometric ratios (1:1.2 for thiol:thiadiazole) significantly affect yields (reported 65–78% in analogous syntheses) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques :
- ¹H/¹³C NMR : Identify protons and carbons in the thiadiazole (δ 8.1–8.3 ppm for NH), triazole (δ 7.9–8.0 ppm), and butanamide (δ 2.3–2.5 ppm for CH₂) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 382.08) .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and S–S/C–S bonds (600–700 cm⁻¹) .
Q. What are common pitfalls in optimizing reaction yields for this compound?
- Key issues :
- Incomplete cyclization : Excess POCl₃ (>3 mol) and prolonged reflux (>3 hours) are required to avoid unreacted thiosemicarbazide intermediates .
- Thiol oxidation : Use inert atmospheres (N₂/Ar) during thioether coupling to prevent disulfide formation .
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane 3:7) is recommended to separate acylation byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on triazole/thiadiazole) impact bioactivity?
- Structure-Activity Relationship (SAR) insights :
- Triazole substitution : 4-Methyl groups enhance metabolic stability compared to unsubstituted triazoles (e.g., 2.5× longer half-life in hepatic microsomes) .
- Thiadiazole isopropyl group : Bulky substituents improve target binding (e.g., IC₅₀ = 12 μM vs. 45 μM for ethyl analogs in kinase inhibition assays) .
- Experimental design : Compare analogs via:
- In vitro assays : Enzymatic inhibition (e.g., kinase/resistance assays) .
- Computational docking : AutoDock Vina to model interactions with target proteins (e.g., EGFR) .
Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?
- Root cause : Solvent polarity (DMF vs. acetone) affects reaction kinetics. Polar solvents accelerate acylation but may degrade thiols .
- Resolution : Use a stepwise protocol: synthesize thioether first in acetone, then acylate in DMF .
Q. What computational tools are effective for predicting the reactivity of this compound?
- Methods :
- DFT calculations : Gaussian 09 at B3LYP/6-31G* level to map electron density (e.g., nucleophilic S atoms in thiadiazole) .
- Molecular dynamics (MD) : GROMACS to simulate solvent interactions (e.g., DMSO vs. water) .
- Applications : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C5 of thiadiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
